molecular formula C20H28N4O3 B2577321 2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide CAS No. 923232-94-4

2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide

Cat. No.: B2577321
CAS No.: 923232-94-4
M. Wt: 372.469
InChI Key: GYFOJVHQEUPFCB-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide typically involves multiple steps, starting with the formation of the spiro linkage. The initial step often includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a suitable amine and a diketone can lead to the formation of the spiro compound. The reaction conditions usually involve the use of solvents like dichloromethane or ethanol, with catalysts such as triethylamine to facilitate the cyclization process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for better control over reaction parameters, such as temperature and pressure, leading to more efficient production. The use of automated systems can also minimize human error and improve reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be employed to remove oxygen atoms or add hydrogen atoms, typically using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents include halogens and organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(4-((1-benzyl-2,4-dioxo-3-(pyridin-2-ylmethyl)-1,3,8-triazaspiro[4.5]decan-8-yl)methyl)phenyl)acetamide
  • 1-benzyl-8-((1,5-dimethyl-1H-pyrazol-4-yl)methyl)-3-(3-(pyridin-3-yl)propyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
  • methyl 2-(8-(4-acetamidobenzyl)-2,4-dioxo-1-phenethyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetate

Uniqueness

What sets 2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide apart from similar compounds is its specific structural configuration, which confers high selectivity and affinity for delta opioid receptors. This makes it a promising candidate for developing new analgesics with fewer side effects compared to traditional opioids .

Properties

IUPAC Name

2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3/c1-2-12-23-13-9-20(10-14-23)18(26)24(19(27)22-20)15-17(25)21-11-8-16-6-4-3-5-7-16/h3-7H,2,8-15H2,1H3,(H,21,25)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFOJVHQEUPFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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